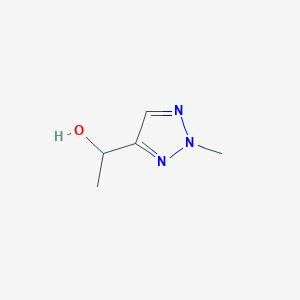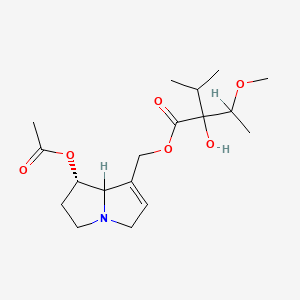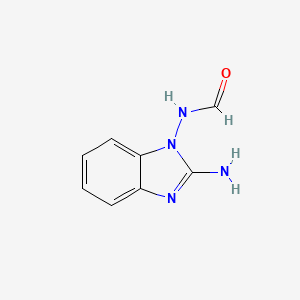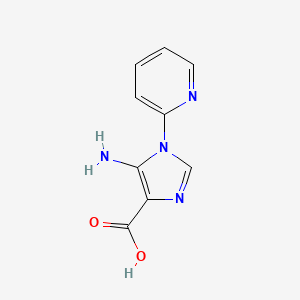
5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of advanced purification techniques like crystallization and chromatography is also common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and halogenated imidazole compounds. These products can further undergo additional reactions to form more complex molecules .
Aplicaciones Científicas De Investigación
5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-1H-imidazole-4-carboxylic acid
- 2-Amino-1H-imidazole-4-carboxylic acid
- 5-Amino-1-(pyridin-3-YL)-1H-imidazole-4-carboxylic acid
Uniqueness
- The presence of the pyridin-2-YL group in 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid provides unique electronic and steric properties that can enhance its binding affinity to specific targets.
- The combination of amino and carboxylic acid functional groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
765850-70-2 |
|---|---|
Fórmula molecular |
C9H8N4O2 |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
5-amino-1-pyridin-2-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c10-8-7(9(14)15)12-5-13(8)6-3-1-2-4-11-6/h1-5H,10H2,(H,14,15) |
Clave InChI |
YXFHZLILLRUCBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C=NC(=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,4-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B15197592.png)
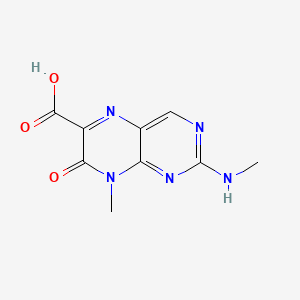

![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)

![4-nitro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15197645.png)
